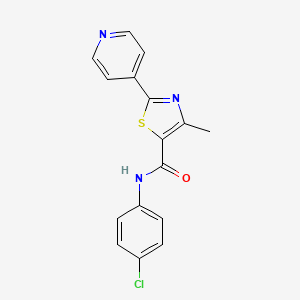
N-(4-chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3OS and its molecular weight is 329.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated the potential biological applications of related thiazole derivatives. For instance, a study by Akbari et al. (2008) synthesized compounds closely related to the specified chemical, evaluating them for antimicrobial activities. Some compounds exhibited significant inhibition of bacterial and fungal growth, suggesting the potential for similar compounds in antimicrobial applications [J. Akbari et al., 2008].
Anticancer Activity
A study by Atta and Abdel‐Latif (2021) focused on synthesizing derivatives related to the specified compound, testing them for in vitro cytotoxicity. Certain derivatives exhibited good inhibitory activity against several cancer cell lines, highlighting the anticancer potential of these compounds [A. Atta & E. Abdel‐Latif, 2021].
Molecular Interaction Studies
Research into the molecular interactions of compounds structurally similar to "N-(4-chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide" has provided insights into their potential as receptor antagonists. A study by Shim et al. (2002) on a related compound explored its antagonistic properties against the CB1 cannabinoid receptor, offering a basis for understanding the structural and functional aspects of receptor-ligand interactions [J. Shim et al., 2002].
Synthesis and Characterization of Novel Compounds
Research also extends into the synthesis and characterization of novel compounds that share the core structure of "this compound". Studies such as those conducted by Khalifa et al. (2015) and Faghihi and Mozaffari (2008) have developed new compounds for potential applications in dyeing polyester fibers and creating polymers, respectively, demonstrating the chemical versatility and applicability of these compounds in materials science [M. Khalifa et al., 2015; K. Faghihi & Z. Mozaffari, 2008].
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-14(15(21)20-13-4-2-12(17)3-5-13)22-16(19-10)11-6-8-18-9-7-11/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNDFQOIWWEFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
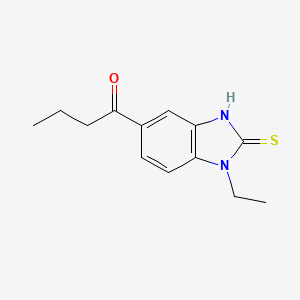
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B2620612.png)
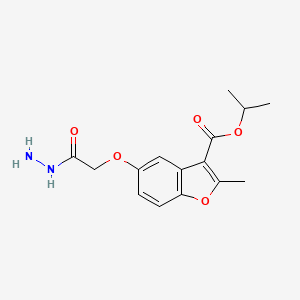
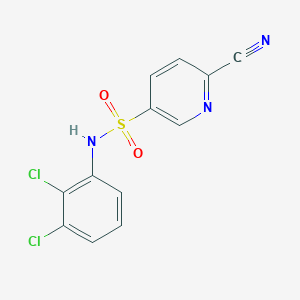
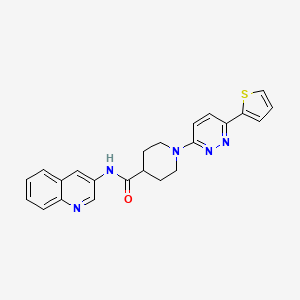
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2620617.png)
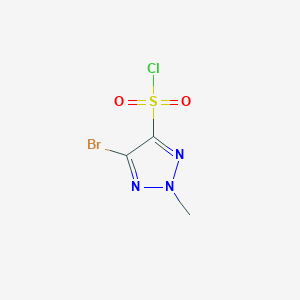
![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B2620622.png)
![N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2620623.png)
![1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2620624.png)
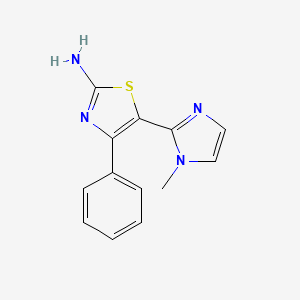
![N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620628.png)
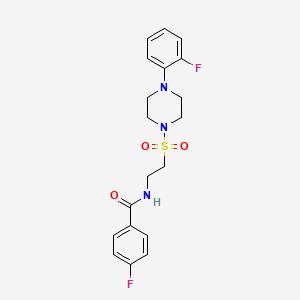
![2-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2620630.png)
